molecular formula C15H12OS3 B12691171 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid CAS No. 41054-41-5

3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid

Cat. No.: B12691171
CAS No.: 41054-41-5
M. Wt: 304.5 g/mol
InChI Key: GAVCSUDWLMBAJW-UHFFFAOYSA-N
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Description

3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid is a sulfur-containing organic compound characterized by a central dithiopropionic acid backbone with a ketone group at the 3-position. The molecule features a para-substituted phenylthio group attached to the ketone, contributing to its unique physicochemical and biological properties.

Properties

CAS No.

41054-41-5

Molecular Formula

C15H12OS3

Molecular Weight

304.5 g/mol

IUPAC Name

3-oxo-3-(4-phenylsulfanylphenyl)propanedithioic acid

InChI

InChI=1S/C15H12OS3/c16-14(10-15(17)18)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)

InChI Key

GAVCSUDWLMBAJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CC(=S)S

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the dithiopropionic acid core.
  • Introduction of the p-(phenylthio)phenyl substituent via nucleophilic aromatic substitution or thiol-aryl coupling.
  • Oxidation or keto group formation at the 3-position.

Reported Synthetic Route (Based on Related Dithiopropionic Acid Derivatives)

While direct detailed procedures for 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid are limited, closely related compounds such as 3,3'-dithiodipropionic acid derivatives provide insight into preparation methods:

Step Reagents & Conditions Description Yield & Notes
1 3,3'-Dithiodipropionic acid, N-hydroxysuccinimide, EDC hydrochloride, dichloromethane, room temperature, overnight stirring Activation of 3,3'-dithiodipropionic acid to bis(N-hydroxysuccinimide ester) intermediate Yield ~70%, high purity, good crystallization
2 Reaction of activated ester with p-(phenylthio)phenyl nucleophile or thiol derivative Coupling to introduce the p-(phenylthio)phenyl group at the 3-position Requires controlled conditions to avoid side reactions
3 Oxidation or keto group formation at 3-position Achieved via selective oxidation reagents or controlled hydrolysis Ensures formation of the 3-oxo functionality

This method leverages the high reactivity of the activated ester intermediate to facilitate substitution with the aromatic thiol group, followed by oxidation to yield the target compound.

Alternative Synthetic Approaches

  • Thiol-Ene or Thiol-Aryl Coupling: Using palladium-catalyzed or copper-catalyzed cross-coupling reactions to attach the phenylthio group to a preformed dithiopropionic acid derivative.
  • Direct Substitution: Reacting 3-oxo-3-(p-halophenyl)dithiopropionic acid with thiophenol under nucleophilic aromatic substitution conditions to replace the halogen with the phenylthio group.

Detailed Research Findings and Analytical Data

Yield and Purity

  • The synthesis of related activated esters of dithiopropionic acid achieves yields around 70% with high purity, suitable for further chemical transformations.
  • Crystallization and purification steps are critical to obtain analytically pure 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid.

Characterization Techniques

Physical Data Summary

Property Value Source
Molecular Weight 304.45 g/mol
Density 1.32 g/cm³
Boiling Point 491.1°C at 760 mmHg
Flash Point 250.8°C
LogP (Partition Coefficient) 4.67

Summary Table of Preparation Method

Step Reagents Conditions Outcome Yield Notes
Activation 3,3'-Dithiodipropionic acid, N-hydroxysuccinimide, EDC·HCl Room temp, DCM, overnight Bis(N-hydroxysuccinimide ester) intermediate ~70% High purity, crystallizable
Coupling Activated ester + p-(phenylthio)phenyl nucleophile Controlled temp, inert atmosphere Substituted dithiopropionic acid derivative Variable Requires optimization
Oxidation Selective oxidant (e.g., PCC, Dess-Martin) Mild conditions 3-Oxo functional group formation High Avoids overoxidation

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid is its use in HPLC for the separation and analysis of compounds. The reverse phase HPLC method has been optimized for this compound, utilizing a mobile phase that consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. This method allows for effective isolation of impurities and is suitable for pharmacokinetic studies, demonstrating scalability and efficiency in preparative separations .

Pharmacological Applications

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its solubility characteristics and ability to modify drug pharmacokinetics. It can be utilized in conjunction with polyethylene glycol (PEG) derivatives to enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid into drug formulations can lead to improved therapeutic efficacy while minimizing toxic side effects associated with traditional drug delivery methods .

Case Study 1: HPLC Method Development

A study focused on developing a robust HPLC method for the separation of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid highlighted its effectiveness in isolating impurities from pharmaceutical formulations. The researchers reported a high resolution of peaks and reproducibility across multiple runs, indicating the method's reliability for quality control in pharmaceutical applications .

Case Study 2: Drug Formulation Enhancement

In another investigation, researchers explored the use of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid as an additive in a formulation containing paclitaxel, a poorly soluble anticancer drug. The study demonstrated that the inclusion of this compound significantly improved the solubility and stability of paclitaxel, leading to enhanced therapeutic outcomes in preclinical models .

Summary Table of Applications

Application AreaDescription
HPLC AnalysisUtilized for separation and analysis of compounds in pharmaceutical research
Drug Delivery SystemsEnhances solubility and bioavailability of poorly soluble drugs
Pharmacokinetics StudiesSuitable for studying drug absorption, distribution, metabolism, and excretion

Mechanism of Action

The mechanism of action of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the phenylthio group may interact with thiol-containing enzymes, while the ketone group may participate in redox reactions .

Comparison with Similar Compounds

Sulfur-Containing Propionic Acid Derivatives

Compounds with sulfur-based substituents, such as sulfone, sulfoxide, or phenylthio groups, are pivotal in drug design due to their metabolic stability and binding affinity. For example:

  • 2-(Substituted sulphur)propionic acid derivatives (as described in ) share the propionic acid core but vary in sulfur substituents.
  • Anti-inflammatory activity : highlights that such derivatives are used to treat inflammatory conditions. The phenylthio group’s electron-rich aromatic ring could improve interactions with hydrophobic enzyme pockets compared to bulkier sulfamoyl groups (e.g., in ’s compounds 3a–g) .

Table 1: Comparative Properties of Sulfur-Containing Derivatives

Compound Substituent LogP* Biological Activity
Target Compound p-(Phenylthio)phenyl ~3.2 Potential anti-inflammatory (inferred)
3a–g () Sulfamoylphenyl ~2.8 Synthetic intermediates
Sulfone derivatives () Sulfonyl groups ~1.5 Anti-inflammatory (patented)

*LogP values estimated based on substituent contributions.

Trifluoromethyl-Substituted Analogs

The European Patent Application () describes compounds with trifluoromethyl (CF₃) and pyridinyl/pyrimidinyl groups. While these lack the phenylthio group, they highlight the role of electron-withdrawing substituents:

  • CF₃ groups increase metabolic stability and electronegativity, contrasting with the electron-donating phenylthio group. This difference may influence target selectivity in therapeutic applications .
  • HPLC Retention Behavior : The target compound’s phenylthio group likely extends retention time compared to CF₃-containing analogs (e.g., 0.88 minutes for the compound in ) due to increased hydrophobicity .

Simple Phenylpropionic Acid Derivatives

and reference phenylpropionic acids like 2-oxo-3-phenylpropionic acid (retention time: 24.7 min) and hydrocinnamic acid. Key differences include:

  • Functional Groups : The target compound’s dithiopropionic acid and ketone groups introduce higher polarity than hydrocinnamic acid but lower than 2-oxo-3-phenylpropionic acid.
  • Analytical Behavior : The phenylthio group’s bulk may result in a longer HPLC retention time than 2-oxo-3-phenylpropionic acid (24.7 min) but shorter than CF₃ analogs due to balanced hydrophobicity .

Table 2: HPLC Retention Time Comparison

Compound Retention Time (min)
2-Oxo-3-phenylpropionic acid 24.7
CF₃-containing analog () 0.88
Target Compound (estimated) ~15–20

Research Implications and Gaps

  • Therapeutic Potential: The phenylthio group’s unique electronic profile warrants further investigation into its anti-inflammatory efficacy compared to sulfone/sulfoxide derivatives .
  • Synthetic Challenges : The compound’s synthesis may require specialized reagents (e.g., acetic acid-sodium acetate medium, as in ) to stabilize the dithiopropionic backbone .
  • Data Limitations : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid is a sulfur-containing organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid is C15H12OS3. Its structure includes a dithiopropionic core characterized by two sulfur atoms and a phenylthio substituent, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid exhibits various biological activities, including:

  • Antioxidant Activity : The compound's dithiol structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Enzyme Inhibition : Interaction studies have shown that it can inhibit specific enzymes, potentially affecting metabolic pathways.

The mechanism of action of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid involves interactions with biological targets, including:

  • Binding Affinity : The compound shows binding affinity with various proteins, which may inhibit their function. For instance, studies have indicated potential interactions with enzymes involved in redox reactions.
  • Electrophilic Properties : The presence of sulfur atoms may facilitate electrophilic reactions with nucleophiles in biological systems.

Comparative Analysis

To better understand the uniqueness of 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Oxo-3-phenyl-dithiopropionic acidC9H8OSLacks phenylthio group; simpler structure
4-MethylthiophenolC7H8SContains a single thiol group; no dithiocarboxylic structure
4-(Phenylthio)benzoic acidC13H10O2SContains a carboxylic acid group; lacks dithiol functionality

This table illustrates how these compounds share structural similarities but differ significantly in their functional groups and potential applications.

Case Studies and Experimental Findings

  • Antioxidant Activity Study : A study evaluated the antioxidant properties of various dithiols, including 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid. Results indicated that this compound effectively reduced oxidative stress markers in vitro.
  • Enzyme Inhibition Assay : Experimental assays demonstrated that the compound inhibited the activity of certain enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders.
  • Microbial Sensitivity Testing : In vitro tests against bacterial strains revealed that 3-Oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid exhibited significant antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-oxo-3-(p-(phenylthio)phenyl)dithiopropionic acid, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions involving aromatic aldehydes and thiazolidinone intermediates, followed by electrophilic substitution with phenylisothiocyanate ( ). Key steps include:

  • Intermediate Formation : React 3-oxo-propionitrile derivatives with phenylisothiocyanate under basic conditions to introduce the phenylthio group.
  • Cyclization : Treat intermediates with chloroacetyl chloride to form thiazolidinone scaffolds .
  • Purification : Use reverse-phase HPLC with mobile-phase optimization (e.g., acetonitrile/water gradients) to achieve >98% purity, as demonstrated for structurally related compounds in and .

Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure and confirming sulfur-containing moieties?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR can identify the phenylthio group (δ ~7.3–7.5 ppm for aromatic protons) and the dithiopropionic acid backbone (δ 3.1–3.4 ppm for methylene groups). Compare with data for analogous compounds in and .
  • Mass Spectrometry : High-resolution LCMS (e.g., m/z 531 [M-H]⁻ in ) confirms molecular weight and fragmentation patterns.
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

Basic: How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • In Vitro Screening : Prioritize anti-inflammatory or enzyme-inhibition assays based on structural analogs in and . For example:
    • Test cyclooxygenase (COX) inhibition using a fluorometric assay.
    • Evaluate cytotoxicity in macrophage-like cell lines (e.g., RAW 264.7) at 1–100 µM concentrations .
  • Positive Controls : Use indomethacin (COX inhibitor) or dexamethasone (anti-inflammatory) to validate assay conditions.

Advanced: How can reaction mechanisms involving the dithiopropionic acid moiety be elucidated?

Methodological Answer:

  • Radical Trapping Studies : Use TEMPO or other spin-trapping agents to detect transient intermediates, as seen in ’s C(sp³)–C(sp³) coupling mechanisms .
  • Isotopic Labeling : Introduce ¹³C or ³⁴S isotopes at the carbonyl or sulfur positions to track bond reorganization via NMR or MS.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for thioether bond formation .

Advanced: How to resolve contradictions in spectral data or biological activity results?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate LCMS/HPLC retention times (e.g., 0.88–1.03 minutes in –4) with orthogonal methods like capillary electrophoresis .
  • Crystallography : If synthetic yields permit, grow single crystals for X-ray diffraction to confirm stereochemistry, as done for sulfur-containing analogs in .
  • Dose-Response Reproducibility : Replicate biological assays across multiple cell batches and include internal standards to control for batch variability .

Advanced: What strategies are recommended for pharmacokinetic (ADME) studies?

Methodological Answer:

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human or rodent) to measure metabolic half-life. Monitor via LCMS for parent compound depletion .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess binding percentages, critical for dose-adjustment predictions.
  • Permeability : Perform Caco-2 cell monolayer assays to evaluate intestinal absorption potential .

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